molecular formula C36H62N10O9 B14243162 L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl- CAS No. 254440-47-6

L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl-

Cat. No.: B14243162
CAS No.: 254440-47-6
M. Wt: 778.9 g/mol
InChI Key: NZLDWZLYODSTSI-AKFJUFKASA-N
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Description

L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl- is a peptide compound composed of six amino acids: L-lysine, L-threonine, L-leucine, L-arginine, L-valine, and L-tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine cross-links.

    Reduction: Reduction reactions can target disulfide bonds if present, although this specific peptide does not contain cysteine residues.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution Reagents: Various amino acid derivatives and coupling reagents for substitution reactions.

Major Products

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds (if present in analogs).

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-lysyl-L-valyl-L-isoleucyl-L-arginyl-L-prolyl-L-leucyl-
  • L-alanyl-L-glutamine dipeptide
  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Uniqueness

L-Lysine, L-threonyl-L-leucyl-L-arginyl-L-valyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its binding affinity to molecular targets and its stability under various conditions, making it valuable for specific research and industrial applications.

Properties

CAS No.

254440-47-6

Molecular Formula

C36H62N10O9

Molecular Weight

778.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H62N10O9/c1-19(2)17-26(44-33(52)28(38)21(5)47)31(50)42-24(10-8-16-41-36(39)40)30(49)46-29(20(3)4)34(53)45-27(18-22-11-13-23(48)14-12-22)32(51)43-25(35(54)55)9-6-7-15-37/h11-14,19-21,24-29,47-48H,6-10,15-18,37-38H2,1-5H3,(H,42,50)(H,43,51)(H,44,52)(H,45,53)(H,46,49)(H,54,55)(H4,39,40,41)/t21-,24+,25+,26+,27+,28+,29+/m1/s1

InChI Key

NZLDWZLYODSTSI-AKFJUFKASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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